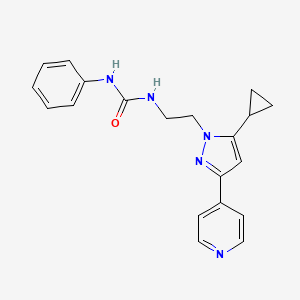

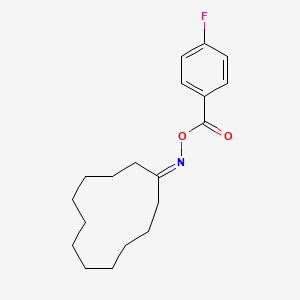

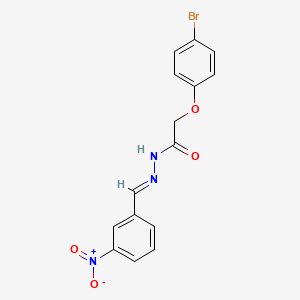

![molecular formula C12H12FN3 B2371118 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1250444-39-3](/img/structure/B2371118.png)

2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Übersicht

Beschreibung

“2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” is a chemical compound with the CAS Number: 1250444-39-3 . It has a molecular weight of 217.25 .

Synthesis Analysis

The synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been studied . For example, for the second substituted site (R2), various types of aldehydes were selected as the reaction reagents, including aliphatic aldehydes, aromatic aldehydes, and heterocyclic aromatic aldehydes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine” include a molecular weight of 217.25 .Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

A study synthesized a series of 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines, including compounds similar to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, and evaluated their antihypertensive activity. This research found a correlation between the in vitro displacement activity of these compounds and their antihypertensive effects in spontaneous hypertensive rats, highlighting their potential as antihypertensive agents (Winters, Sala, Barone, & Baldoli, 1985).

Synthesis and Chemical Properties

- The interaction of fluorophenylamines with acids led to the synthesis of compounds related to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine. This study contributes to understanding the chemical properties and potential applications of these compounds (Vaickelionienė & Mickevičius, 2006).

- A research on the synthesis and crystal structures of N-substituted pyrazolines, including compounds structurally related to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, provided insights into the molecular structures and synthesis methods of these compounds (Loh et al., 2013).

Medicinal Chemistry Building Blocks

- The development of synthetic strategies for 3-amino-4-fluoropyrazoles, which are structurally related to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, has been explored. These compounds are of interest as building blocks in medicinal chemistry, demonstrating their significance in drug development (Surmont et al., 2011).

Polymer Photovoltaic Applications

- A study described the synthesis of polymers using 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine units, which are structurally similar to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine. These polymers were used in photovoltaic devices, highlighting the compound's relevance in materials science and renewable energy applications (Li et al., 2010).

Antibacterial and Antifungal Activities

- The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones using 2-phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine as a starting material, which is related to 2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine, was investigated for their antibacterial properties (Solankee & Patel, 2004).

Safety And Hazards

Zukünftige Richtungen

The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance . Thus, in this context, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized . This could potentially guide future research directions for “2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine”.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOIOASRYKZXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

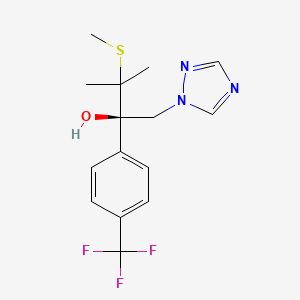

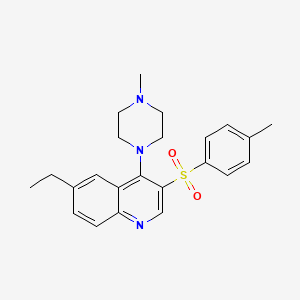

![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)

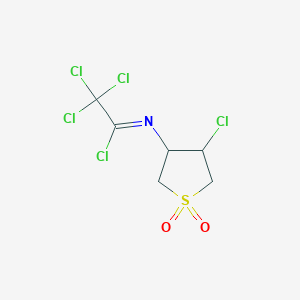

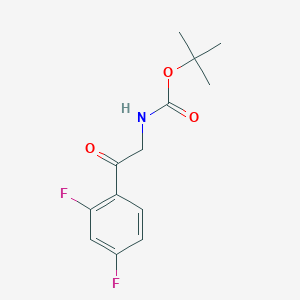

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)

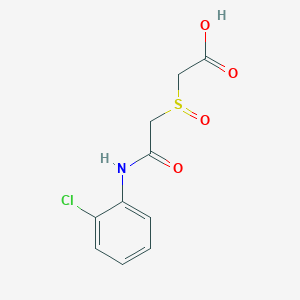

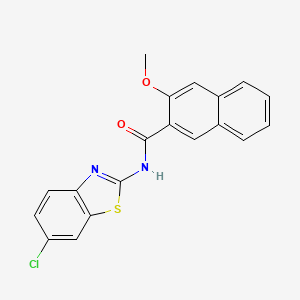

![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)

![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-chloropyridine-3-carboxamide](/img/structure/B2371057.png)